molecular formula C21H18FN3O2 B2661541 6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one CAS No. 1251672-05-5

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2661541
CAS No.: 1251672-05-5
M. Wt: 363.392
InChI Key: YSDFOKZUXNMWSD-UHFFFAOYSA-N
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Description

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones Quinolones are known for their broad-spectrum antibacterial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form the corresponding amidoxime. The amidoxime is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Quinoline synthesis: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.

    Final coupling: The 1,2,4-oxadiazole and quinoline moieties are then coupled under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinolone N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst like palladium.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Amines

    Substitution: Various substituted quinolines depending on the nucleophile used

Scientific Research Applications

    Medicinal Chemistry: Due to its structural similarity to known antibacterial agents, it may be investigated for its antibacterial properties.

    Biological Studies: The compound can be used as a probe to study the biological pathways involving quinolones and oxadiazoles.

    Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for more complex molecular architectures.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is not fully understood, but it is likely to involve interactions with bacterial DNA gyrase or topoisomerase IV, similar to other quinolones. These enzymes are crucial for DNA replication and transcription in bacteria, and their inhibition leads to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Norfloxacin: Another fluoroquinolone with similar antibacterial properties.

    Oxolinic Acid: A quinolone antibiotic with a different substitution pattern.

Uniqueness

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is unique due to the presence of the 1,2,4-oxadiazole ring, which is not commonly found in other quinolones. This structural feature may impart different biological properties and potentially enhance its activity or selectivity.

Properties

IUPAC Name

6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c1-3-9-25-12-17(19(26)16-11-15(22)7-8-18(16)25)21-23-20(24-27-21)14-6-4-5-13(2)10-14/h4-8,10-12H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDFOKZUXNMWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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